TH1020

Overview

Description

TH1020 is a potent and selective Toll-like receptor 5 (TLR5)/flagellin complex antagonist with an IC50 of 0.85 μM . It competitively inhibits flagellin binding to TLR5, thereby blocking downstream pro-inflammatory signaling pathways such as NFκB activation and cytokine secretion (e.g., IL-8, TNF-α) .

Key Applications in Research:

- Cancer Immunology: this compound inhibits TLR5-mediated NFκB activation in triple-negative breast cancer (TNBC) cells, reducing IL-8 secretion and tumor-associated inflammation .

- Gut Microbiota Studies: this compound suppresses E. cloacae-induced insulin gene expression and IL-6 production in pancreatic islets, highlighting its role in TLR5-driven metabolic dysfunction .

- Immunotherapy: this compound blocks butyrate-enhanced CD8+ T cell activation via TLR5-NFκB signaling, indicating its utility in modulating immune checkpoint therapies .

Preparation Methods

The synthesis of TH1020 involves multiple steps. One common method includes the reaction of 2,2-difluoro-1,3-diiodopropane with a solvent under controlled heating conditions . The process requires careful handling of organic solvents and toxic compounds, emphasizing the need for safety precautions during the synthesis .

Chemical Reactions Analysis

TH1020 undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of reactive sites in its structure.

Oxidation and Reduction:

Complex Formation: This compound forms complexes with TLR5, inhibiting the flagellin-induced signaling pathway.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and various acids and bases to adjust pH levels . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

TH1020 has a wide range of applications in scientific research:

Immunology: It is used to study the TLR5 signaling pathway and its role in immune responses.

Infectious Diseases: This compound helps in understanding the mechanisms of bacterial infections and the host’s immune response.

Cancer Research: The compound is investigated for its potential role in modulating immune responses in cancer.

Drug Development: This compound serves as a lead compound for developing new therapeutics targeting TLR5.

Mechanism of Action

TH1020 exerts its effects by binding to the TLR5/flagellin complex, thereby inhibiting the downstream signaling pathways . This inhibition prevents the activation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17C (IL-17C) . The molecular docking simulations suggest that this compound competes with flagellin for binding to TLR5, disrupting their association .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

TH1020 vs. Other TLR Inhibitors

- This compound vs. MD2-IN-1: While MD2-IN-1 targets TLR4/MD2 complexes involved in LPS signaling, this compound’s specificity for TLR5 makes it superior in flagellin-driven pathologies (e.g., bacterial infections, colitis) .

- This compound vs.

Functional Comparisons in Disease Models

This compound vs. Flagellin (TLR5 Agonist)

- In Pancreatic Islets: this compound reversed E. cloacae-induced IL-6 and insulin dysfunction, whereas flagellin exacerbated inflammation .

- In T Cell Activation: this compound blocked butyrate-enhanced CD8+ T cell responses, whereas flagellin alone activated TLR5-NFκB signaling .

Limitations and Toxicity Profile

- Toxicity: Prolonged this compound exposure (>6 hours) caused cytotoxicity in pancreatic islets, impairing Glut2 expression and complicating glucose metabolism studies .

Biological Activity

TH1020, a selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, has garnered attention for its potential therapeutic applications in modulating immune responses. This compound is particularly relevant in the context of inflammatory diseases and metabolic disorders, where TLR5 activation by flagellin, a component of bacterial flagella, can exacerbate inflammation and tissue damage.

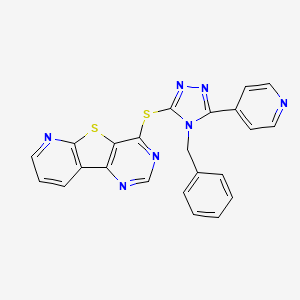

- Chemical Name : 4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Molecular Formula : C19H18N4S

- Purity : ≥98%

- IC50 : 0.85 μM (indicates potency in inhibiting TLR5/flagellin interaction) .

This compound functions by competing with flagellin for binding to TLR5, thereby inhibiting the downstream signaling pathways that lead to the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in conditions where excessive TLR5 activation contributes to inflammation and cellular dysfunction .

In Vitro Studies

- Cytokine Production : this compound has been shown to significantly reduce TNF-α and IL-6 production in various cell types exposed to flagellin. In assays involving macrophages treated with this compound prior to flagellin exposure, there was a marked decrease in cytokine levels compared to controls .

- Beta-cell Function : In studies using pancreatic islets from C57BL/6J mice, this compound inhibited flagellin-induced inflammation and preserved insulin gene expression. This suggests a protective role against beta-cell dysfunction associated with type 2 diabetes (T2D) .

In Vivo Studies

- Diabetes Models : In obese mouse models injected with flagellin, treatment with this compound resulted in reduced inflammatory markers and improved insulin sensitivity. The study highlighted that this compound not only mitigated the inflammatory response but also improved glucose metabolism .

- Gut Microbiota Interaction : Research has indicated that this compound may alter the gut microbiota composition by inhibiting TLR5-mediated responses to gut-derived flagellin from bacteria such as Enterobacter cloacae. This modulation could potentially reduce systemic inflammation linked to metabolic disorders .

Data Table: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TH1020 as a TLR5 antagonist, and how does its selectivity compare to other TLR inhibitors?

this compound specifically inhibits Toll-like receptor 5 (TLR5)/flagellin complex signaling with an IC50 of 0.85 μM, demonstrating no activity against TLR2, TLR3, TLR4, TLR7, or TLR8 . Methodologically, confirm its selectivity using in vitro assays such as HEK-Blue™ reporter cells engineered to express individual TLRs. Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) quantification after co-treatment with this compound and TLR-specific ligands (e.g., flagellin for TLR5, LPS for TLR4). Compare dose-response curves across TLR subtypes to validate selectivity .

Q. What experimental models are appropriate for studying this compound’s anti-inflammatory effects?

Use primary immune cells (e.g., human peripheral blood mononuclear cells or murine splenocytes) exposed to flagellin to model TLR5 activation. Measure cytokine production (IL-8, TNF-α) via ELISA or multiplex assays. For in vivo validation, employ murine models of flagellin-induced inflammation (e.g., lung or gut injury). Include controls with TLR5-knockout mice to confirm this compound’s target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different experimental systems?

Contradictions may arise from variations in cell types, flagellin concentrations, or assay endpoints. To address this:

- Standardize flagellin sources (e.g., recombinant vs. bacterial) and purity.

- Perform parallel experiments in isogenic cell lines with/without TLR5 expression.

- Use meta-analysis tools to compare datasets, focusing on effect sizes rather than binary significance. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize this compound dosing in combinatorial therapies without off-target effects?

Conduct synergy studies using checkerboard assays (varying this compound and co-therapeutic concentrations). Calculate combination indices (CI) via the Chou-Talalay method. Monitor off-target effects using RNA sequencing to identify unintended pathway modulation. Validate findings in co-culture systems (e.g., immune cells with epithelial or cancer cells) to mimic physiological complexity .

Q. Methodological Guidance

Q. How should researchers design experiments to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- In vitro: Use liver microsomes or hepatocytes to quantify metabolic stability.

- In vivo: Administer this compound intravenously/orally in rodents, collecting plasma at timed intervals for LC-MS/MS analysis. Correlate plasma concentrations with ex vivo TLR5 inhibition in blood samples. Apply compartmental modeling (e.g., NONMEM) to derive PK parameters .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50. For skewed distributions, apply non-parametric tests (Mann-Whitney U). Report variability as 95% confidence intervals, not just standard deviation. Pre-register analysis plans to avoid post hoc bias .

Q. Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility of this compound studies across labs?

- Document reagent sources (e.g., flagellin vendor, catalog number) and storage conditions.

- Share raw data (cytokine levels, flow cytometry plots) in public repositories (e.g., Zenodo).

- Adhere to ARRIVE 2.0 guidelines for in vivo experiments, detailing animal sex, age, and randomization methods .

Q. What are common pitfalls in interpreting this compound’s TLR5 antagonism, and how can they be mitigated?

- Pitfall: Overlooking flagellin contamination in cell culture media. Solution: Use endotoxin-free reagents and validate via Limulus amebocyte lysate (LAL) assays.

- Pitfall: Confounding effects from residual solvent (e.g., DMSO). Solution: Include vehicle controls matched to the highest solvent concentration used .

Properties

IUPAC Name |

6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXTGWSGPEJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.